molecular formula C18H26N4O4S2 B11430915 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B11430915
M. Wt: 426.6 g/mol
InChI Key: CLPPQTWDIWBBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a complex organic compound that features a benzothiadiazole core, a sulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of Piperidine Carboxamide: The piperidine carboxamide moiety is attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

    Final Coupling: The final step involves coupling the benzothiadiazole sulfonyl chloride with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The benzothiadiazole core may also interact with aromatic residues, affecting protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.

    N-(2,1,3-Benzothiadiazol-4-yl)-N-methylmethanesulfonamide: Another sulfonyl-containing benzothiadiazole derivative.

Uniqueness

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is unique due to its combination of a benzothiadiazole core, a sulfonyl group, and a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H26N4O4S2

Molecular Weight

426.6 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H26N4O4S2/c1-13(2)26-12-4-9-19-18(23)14-7-10-22(11-8-14)28(24,25)16-6-3-5-15-17(16)21-27-20-15/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,19,23)

InChI Key

CLPPQTWDIWBBHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.